molecular formula C24H20N2O3S B335022 METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE

METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE

Cat. No.: B335022
M. Wt: 416.5 g/mol
InChI Key: KVFSJDFODINZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE is a complex organic compound with the molecular formula C24H20N2O3S. It is known for its unique structure, which includes a quinoline ring, a thiophene ring, and an ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE typically involves multiple steps, including the formation of the quinoline and thiophene rings, followed by their coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate
  • Methyl 3-({[2-(4-phenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate

Uniqueness

METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds .

Properties

Molecular Formula

C24H20N2O3S

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 3-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C24H20N2O3S/c1-3-15-8-10-16(11-9-15)21-14-18(17-6-4-5-7-19(17)25-21)23(27)26-20-12-13-30-22(20)24(28)29-2/h4-14H,3H2,1-2H3,(H,26,27)

InChI Key

KVFSJDFODINZRI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC

Origin of Product

United States

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